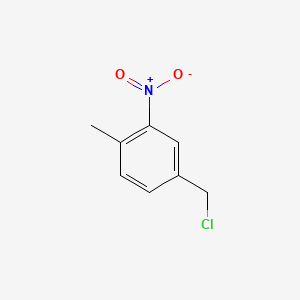

4-Methyl-3-nitrobenzyl chloride

説明

Structural Classification and Nomenclature within Organic Chemistry

From a structural standpoint, 4-Methyl-3-nitrobenzyl chloride, with the chemical formula C₈H₈ClNO₂, is classified as a substituted aromatic compound. More specifically, it is a derivative of toluene (B28343) where a hydrogen atom of the methyl group has been replaced by a chlorine atom, and a nitro group is attached to the benzene (B151609) ring.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1-(chloromethyl)-4-methyl-3-nitrobenzene . nih.gov This nomenclature arises from numbering the benzene ring starting from the chloromethyl-substituted carbon as position 1, proceeding towards the methyl group to give it the lowest possible locant (position 4), which consequently places the nitro group at position 3. However, it is also commonly referred to by other names, which are often encountered in chemical literature and supplier catalogs.

| Identifier Type | Value |

| IUPAC Name | 1-(chloromethyl)-4-methyl-3-nitrobenzene |

| CAS Number | 84540-59-0 sigmaaldrich.com |

| Synonyms | 4-(Chloromethyl)-1-methyl-2-nitrobenzene, 3-Nitro-4-methylbenzyl chloride, 4-(Chloromethyl)-2-nitrotoluene sigmaaldrich.com |

| Molecular Formula | C₈H₈ClNO₂ sigmaaldrich.com |

| Molecular Weight | 185.61 g/mol sigmaaldrich.com |

This interactive table provides key identifiers for this compound.

Significance as a Research Intermediate in Complex Organic Synthesis

The importance of this compound in academic research lies in its function as a building block for the synthesis of more elaborate molecules, particularly those with potential biological activity. The presence of both a reactive benzylic halide and a modifiable nitro group allows for sequential and regioselective chemical transformations.

Research has shown that related nitroaromatic compounds are pivotal intermediates in the synthesis of various pharmaceuticals. For instance, nitropyridine derivatives have been utilized in the creation of Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.gov The core structure of this compound, combining a nitro-substituted benzene ring with a reactive side chain, is analogous to intermediates used in the synthesis of a range of bioactive compounds.

A notable example of the synthetic utility of a similar building block is the use of 4-nitrobenzyl chloride in the synthesis of Hsp90/HDAC6 dual inhibitors, which are being investigated for the treatment of aggressive prostate cancer. acs.org In this synthesis, the 4-nitrobenzyl chloride is used to alkylate a primary amine, demonstrating the utility of the chloromethyl group in forming new carbon-nitrogen bonds. The nitro group in such intermediates can subsequently be reduced to an amine, which can then be further functionalized, highlighting the versatility of this functional group in multi-step synthetic pathways. nih.gov

The synthesis of the Parkinson's disease medication Tolcapone, a nitrocatechol derivative, further underscores the importance of nitro-substituted aromatic rings in medicinal chemistry. wikipedia.org While not directly synthesized from this compound, the core structural motifs present in Tolcapone highlight the value of the functionalities found in the subject compound for the development of therapeutic agents.

Overview of Key Reactive Functionalities: Nitro and Chloromethyl Groups

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the nitro group (-NO₂) and the chloromethyl group (-CH₂Cl).

The Nitro Group:

The nitro group is a powerful electron-withdrawing group. Its presence on the aromatic ring has several significant effects:

Deactivation of the Aromatic Ring: The nitro group deactivates the benzene ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). This is due to the strong inductive and resonance effects that pull electron density away from the ring, making it less nucleophilic.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). While the chlorine atom in this compound is not directly attached to the ring, the nitro group makes the aromatic ring more susceptible to attack by nucleophiles at positions ortho and para to it, should a suitable leaving group be present on the ring in a related compound. mdpi.comnih.gov

Directing Effect: In the context of electrophilic substitution on a related molecule without the chloromethyl group (i.e., 4-methyl-3-nitrotoluene), the existing substituents would direct incoming electrophiles. The methyl group is an ortho, para-director, while the nitro group is a meta-director. Their combined influence would lead to a complex mixture of products.

Chemical Transformation: The nitro group itself is a versatile functional group that can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of many synthetic strategies, as it introduces a nucleophilic site that can be used for a wide array of subsequent reactions, such as amide bond formation or the synthesis of heterocyclic systems. nih.gov

The Chloromethyl Group:

The chloromethyl group is a benzylic halide, which is a highly reactive functional group for several reasons:

Nucleophilic Substitution: The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms). This allows for the facile introduction of a wide variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. mdpi.com

Influence of Ring Substituents: The reactivity of the benzylic chloride is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group at the meta position will have a moderate influence on the stability of a potential benzylic carbocation intermediate in an Sₙ1-type reaction.

The combination of these two functional groups in this compound makes it a bifunctional reagent. A synthetic chemist can selectively react at the chloromethyl group while leaving the nitro group intact for a later transformation, or vice versa. This orthogonality provides a powerful tool for the strategic construction of complex target molecules.

| Functional Group | Key Reactivity | Impact on Molecule |

| Nitro (-NO₂) Group | Strong electron-withdrawing group | Deactivates the aromatic ring to electrophilic attack; Can be reduced to an amine |

| Chloromethyl (-CH₂Cl) Group | Reactive benzylic halide | Site for nucleophilic substitution reactions |

This interactive table summarizes the key reactive functionalities of this compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(chloromethyl)-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTKEOYTIZIUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233534 | |

| Record name | 4-(Chloromethyl)-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84540-59-0 | |

| Record name | 4-(Chloromethyl)-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84540-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of 4 Methyl 3 Nitrobenzyl Chloride

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group is a primary site for nucleophilic substitution reactions. The benzylic carbon is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion.

The chloromethyl group of 4-methyl-3-nitrobenzyl chloride serves as an alkylating agent, introducing the 4-methyl-3-nitrobenzyl moiety into other molecules. This reactivity is characteristic of benzyl (B1604629) halides. For instance, in reactions with nitronate anions, which typically lead to O-alkylation, ortho- or para-nitrobenzyl chlorides can result in C-alkylation. nih.gov This specific reactivity proceeds through a radical chain mechanism known as the SRN1 pathway, initiated by a single electron transfer from the nitronate anion to the electron-deficient aromatic ring. nih.gov While this has been observed for ortho and para isomers, the potential for similar C-alkylation with this compound is a subject for further investigation.

Kinetic studies on the reaction of 4-nitrobenzyl chloride with alkali in dioxane have shown that the presence of a methyl group in the 3-position can significantly retard the rate of α-proton extraction, a reaction that typically leads to the formation of stilbene (B7821643) derivatives. rsc.org Instead, SN2 displacement of the chloride by alkali and formed alkoxides occurs, yielding alcohols and ethers. rsc.org This highlights the steric influence of the methyl group on the reactivity of the chloromethyl group. rsc.org

While this compound itself does not directly form esters and amides in the same way an acyl chloride would, the related compound, 4-methyl-3-nitrobenzoyl chloride, is a key precursor for such transformations. sigmaaldrich.com Acyl chlorides are highly reactive towards nucleophiles like alcohols and amines, leading to the formation of esters and amides, respectively, through nucleophilic acyl substitution. nih.gov

The synthesis of 4-methyl-3-nitrobenzoyl chloride can be achieved from 4-methyl-3-nitrobenzoic acid. sigmaaldrich.com This transformation is typically carried out using reagents like thionyl chloride or phosphorus pentachloride. orgsyn.org Once formed, 4-methyl-3-nitrobenzoyl chloride can readily react with various nucleophiles. For example, it is used in the synthesis of benzophenone (B1666685) derivatives, substituted 3-amino-4-methyl-N-phenylbenzamide, and 4-methyl-3-nitro-N-phenylbenzamide. sigmaaldrich.com

The general mechanism for the formation of esters and amides from an acyl chloride involves the nucleophilic attack of an alcohol or amine on the carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, resulting in the corresponding ester or amide.

Table 1: Examples of Reactions with Related Acyl Chlorides

| Reactant | Nucleophile | Product Type | Reference |

| 4-Methyl-3-nitrobenzoyl chloride | Phenylamine | Amide | sigmaaldrich.com |

| 4-Methyl-3-nitrobenzoyl chloride | Substituted Phenylamine | Amide | sigmaaldrich.com |

| 4-Nitrobenzoyl chloride | Alcohols/Amines | Ester/Amide | orgsyn.orgresearchgate.net |

| 4-Chloro-3-nitrobenzoic acid | Methylamine (followed by acylation) | Amide |

Role of the Nitro Group in Aromatic Reactivity

The nitro group is a strong electron-withdrawing group and significantly influences the reactivity of the aromatic ring. youtube.comorganicchemistrytutor.com

The nitro group is a deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. youtube.comquora.com It deactivates the benzene (B151609) ring towards electrophilic attack by inductively withdrawing electron density, making the ring less nucleophilic. youtube.com Resonance structures of nitrobenzene (B124822) show a buildup of positive charge at the ortho and para positions, further disfavoring electrophilic attack at these sites. quora.com Consequently, incoming electrophiles are directed to the meta position, which is less deactivated. quora.comchemguide.co.uk

In the case of this compound, the directing effects of both the methyl group and the nitro group must be considered. The methyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. chemguide.co.uklibretexts.org The positions ortho and para to the methyl group are positions 3 and 5, and position 1 (relative to the methyl group). The positions meta to the nitro group are positions 1 and 5 (relative to the nitro group). Therefore, the directing effects of both groups would reinforce substitution at position 5.

The nitro group can be reduced to a variety of other functional groups, most commonly an amino group (-NH2). This transformation is of great importance in organic synthesis as it provides a route to aromatic amines. wikipedia.org A wide range of reducing agents can be employed for this purpose. wikipedia.orgcommonorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. commonorganicchemistry.com

Metal-Acid Systems: Metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are widely used. commonorganicchemistry.com

Other Reagents: Sodium hydrosulfite, sodium sulfide (B99878), and tin(II) chloride can also be used for the reduction. wikipedia.orgcommonorganicchemistry.comsciencemadness.org

The choice of reducing agent can sometimes allow for chemoselective reduction. For example, sodium sulfide can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com The reduction of nitrotoluenes has been successfully achieved using various systems, including sodium borohydride (B1222165) in a THF-water mixture. researchgate.net

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Reference |

| H₂/Pd/C | - | Amine | commonorganicchemistry.com |

| Fe/HCl | Acidic | Amine | commonorganicchemistry.com |

| SnCl₂ | Mild | Amine | commonorganicchemistry.com |

| Na₂S₂O₄ | Basic, <30°C | Amine | sciencemadness.org |

| NaBH₄ | THF/Water | Amine | researchgate.net |

Cross-Coupling Reactions Involving Related Halogenated Aromatic Compounds

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling of the C-Cl bond in this compound is possible, the field has seen significant advancements in using nitroarenes as coupling partners, treating the nitro group as a leaving group. nih.govresearchgate.net This approach avoids the use of halogenated starting materials, which can have environmental drawbacks. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been developed to utilize nitroarenes as electrophiles. nih.gov These reactions proceed through an oxidative addition of the Ar-NO₂ bond to the palladium catalyst. nih.gov This methodology has been extended to other bond-forming reactions like Buchwald-Hartwig amination and etherification. nih.govnibs.ac.cn

The reactivity in these cross-coupling reactions can be influenced by the electronic nature of the nitroarene. kyoto-u.ac.jp While a range of nitroarenes can participate, the specific conditions often need to be optimized to overcome challenges associated with the nitro functionality. nih.gov

For polyhalogenated aromatic compounds, site-selective cross-coupling can be achieved by exploiting differences in the electronic and steric environment of the halogen atoms. nih.gov The mechanism of these reactions typically involves oxidative addition of the catalyst into a carbon-halogen bond, followed by transmetalation and reductive elimination. nih.gov

Cyclization Reactions and Heterocycle Formation

Beyond coupling reactions, this compound is a potential building block for the synthesis of complex heterocyclic structures, such as benzodiazepines, through cyclization reactions.

A note on the synthesis of Pyrano[3,2-c]chromenones: Based on available scientific literature, the synthesis of pyrano[3,2-c]chromenones does not typically proceed via this compound. Common synthetic routes involve the condensation of 4-hydroxycoumarin (B602359) derivatives with aldehydes, chalcones, or propargylic alcohols. rsc.orgresearchgate.netresearchgate.netfrontiersin.org Therefore, section 3.4.1 is omitted as it does not represent a known chemical transformation for this compound.

Benzodiazepines are a critical class of heterocyclic compounds in medicinal chemistry. One established synthetic strategy for creating derivatives involves the N-alkylation of a pre-existing benzodiazepine (B76468) scaffold. nih.gov In this approach, the nitrogen atom of the diazepine (B8756704) ring acts as a nucleophile, displacing a halide from an alkylating agent.

This compound can serve as an effective benzylating agent in such reactions. For example, the alkylation of a 1,4-benzodiazepine-2-one can be achieved by first treating the benzodiazepine with a base to generate an amide anion, which then attacks the electrophilic benzylic carbon of this compound, leading to the formation of a new N-benzyl benzodiazepine derivative. This method allows for the introduction of the 4-methyl-3-nitrophenyl moiety at a specific nitrogen atom within the benzodiazepine core, enabling the synthesis of diverse analogues for further study. nih.gov The reaction is often carried out on a solid support to facilitate the synthesis of combinatorial libraries. nih.gov

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework of a molecule.

While specific experimental spectra for 4-Methyl-3-nitrobenzyl chloride are not widely published in readily available literature, its expected spectral data can be reliably predicted based on the known chemical shifts and coupling constants of structurally similar compounds, such as 3-nitrobenzyl chloride and various substituted toluenes.

In a ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The electron-withdrawing nitro group (NO₂) and the chloromethyl group (-CH₂Cl) significantly influence the chemical shifts of these protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted toluene (B28343).

The benzylic protons of the -CH₂Cl group would appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be in the typical range for benzylic halides. The methyl group (-CH₃) protons would also produce a singlet, appearing at a higher field (lower ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are estimated values based on substituent effects and data from analogous compounds.)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Singlet (or narrow doublet) | 1H | Aromatic H (H-2) |

| ~ 7.5 - 7.7 | Doublet | 1H | Aromatic H (H-6) |

| ~ 7.3 - 7.5 | Doublet | 1H | Aromatic H (H-5) |

| ~ 4.6 - 4.8 | Singlet | 2H | Benzylic Protons (-CH₂Cl) |

| ~ 2.5 - 2.7 | Singlet | 3H | Methyl Protons (-CH₃) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The positions of the signals are influenced by the electronic environment of each carbon.

The carbon attached to the nitro group (C-3) and the carbons in the aromatic ring would appear in the downfield region (120-150 ppm). The carbon of the chloromethyl group (-CH₂Cl) would be found in the range of 40-50 ppm, while the methyl group (-CH₃) carbon would be the most upfield signal, typically below 25 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are estimated values based on substituent effects and data from analogous compounds.)

| Chemical Shift (δ ppm) | Assignment |

| ~ 148 - 150 | Aromatic C (C-3, attached to NO₂) |

| ~ 138 - 140 | Aromatic C (C-4, attached to CH₃) |

| ~ 136 - 138 | Aromatic C (C-1, attached to CH₂Cl) |

| ~ 130 - 132 | Aromatic C (C-5) |

| ~ 125 - 127 | Aromatic C (C-6) |

| ~ 122 - 124 | Aromatic C (C-2) |

| ~ 44 - 46 | Benzylic Carbon (-CH₂Cl) |

| ~ 20 - 22 | Methyl Carbon (-CH₃) |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled aromatic protons (H-5 and H-6), helping to confirm their relative positions. No cross-peaks would be expected for the methyl and chloromethyl singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.org It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, it would show a cross-peak between the signal at ~4.7 ppm and the carbon signal at ~45 ppm, confirming the -CH₂Cl group.

X-ray Diffraction Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides exact bond lengths, bond angles, and information about the packing of molecules in a crystal lattice.

While a crystal structure for this compound itself is not publicly documented, the analysis of a closely related compound, N-(4-Methylbenzyl)-3-nitroanilinium chloride , provides an excellent case study for the type of information that can be obtained. unizg.hr

In a single-crystal X-ray diffraction experiment, a crystal of the compound is irradiated with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the positions of the atoms can be determined.

For the analogue N-(4-Methylbenzyl)-3-nitroanilinium chloride, this analysis revealed that the cation consists of two nearly planar ring systems (the 3-nitrophenyl and 4-methylphenyl groups) that are inclined to one another by 61.36°. unizg.hrrsc.org This type of detailed conformational data is unique to X-ray diffraction analysis.

Table 3: Crystallographic Data for the Analogue N-(4-Methylbenzyl)-3-nitroanilinium chloride unizg.hr

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅N₂O₂⁺ · Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.2586 (7) |

| b (Å) | 13.1416 (8) |

| c (Å) | 7.7524 (3) |

| β (°) | 105.215 (5) |

| Volume (ų) | 1401.73 (13) |

| Z (Formula units/cell) | 4 |

Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules arrange themselves in the crystal. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking.

In the crystal structure of N-(4-Methylbenzyl)-3-nitroanilinium chloride, the molecules are linked into chains by hydrogen bonds. The anilinium protons (N-H) form hydrogen bonds with the chloride ions (Cl⁻). These chains are further consolidated by weaker C-H···Cl and C-H···O interactions. unizg.hr Such interactions are critical in determining the physical properties of the solid, including its melting point and solubility. A similar analysis for this compound would likely reveal weak C-H···O and C-H···Cl hydrogen bonds influencing its crystal packing.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra are unique molecular fingerprints, providing valuable information about the functional groups present. For this compound, the spectra are characterized by vibrations of the substituted benzene ring, the nitro group, the methyl group, and the chloromethyl group.

Key Research Findings:

The nitro group (NO₂) exhibits strong and characteristic absorption bands. The asymmetric stretching vibration is typically observed in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration appears in the 1335-1370 cm⁻¹ range. scirp.org Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and chloromethyl groups are found just below 3000 cm⁻¹. scirp.org The C-Cl stretching vibration of the chloromethyl group is anticipated in the 600-800 cm⁻¹ region.

The aromatic ring itself gives rise to a series of characteristic bands. The C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net In-plane and out-of-plane C-H bending vibrations also provide structural information.

Interactive Table of Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | **Predicted Raman Frequency (cm⁻¹) ** | Assignment |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | ν(C-H) |

| Aliphatic C-H Stretch | 2980-2870 | 2980-2870 | ν(C-H) of CH₃ and CH₂Cl |

| Asymmetric NO₂ Stretch | 1560-1500 | 1560-1500 | νas(NO₂) |

| Symmetric NO₂ Stretch | 1370-1335 | 1370-1335 | νs(NO₂) |

| Aromatic C=C Stretch | 1600-1400 | 1600-1400 | ν(C=C) |

| C-Cl Stretch | 800-600 | 800-600 | ν(C-Cl) |

Note: The predicted frequencies are based on data from analogous compounds and may vary slightly in the actual experimental spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a valuable tool for structural elucidation.

Key Research Findings:

An experimental mass spectrum specifically for this compound is not widely published. However, the expected fragmentation pattern can be predicted based on the known behavior of benzyl (B1604629) halides and nitroaromatic compounds. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (C₈H₈ClNO₂, MW: 185.61 g/mol ).

The primary fragmentation pathway is anticipated to be the cleavage of the benzylic C-Cl bond, which is relatively weak. This would result in the formation of a stable 4-methyl-3-nitrobenzyl cation. Another significant fragmentation would be the loss of the nitro group.

Interactive Table of Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Structure of Fragment |

| 185/187 | [C₈H₈ClNO₂]⁺˙ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 150 | [C₈H₈NO₂]⁺ | [M - Cl]⁺ |

| 134 | [C₈H₈]⁺˙ | [M - Cl - O₂]⁺ |

| 120 | [C₇H₅O]⁺ | [M - Cl - NO]⁺ |

| 104 | [C₇H₆]⁺˙ | [M - Cl - NO₂]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Note: The relative abundances of these fragments can vary depending on the ion source conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

Key Research Findings:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitroaromatic system. Aromatic nitro compounds typically exhibit two main absorption bands: a high-intensity band at shorter wavelengths corresponding to a π → π* transition of the benzene ring, and a lower-intensity band at longer wavelengths due to the n → π* transition of the nitro group. The exact positions of these bands are influenced by the substitution pattern on the benzene ring and the solvent used. For this compound, the presence of the electron-withdrawing nitro group and the methyl group will affect the energy of these transitions.

Interactive Table of Predicted UV-Vis Absorption Maxima

| Electronic Transition | Predicted λmax (nm) | Chromophore |

| π → π | ~260-280 | Nitro-substituted benzene ring |

| n → π | ~330-350 | Nitro group |

Note: These are estimated values, and the actual λmax may shift depending on the solvent polarity.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying the electronic structure of many-body systems, including molecules like 4-Methyl-3-nitrobenzyl chloride. Research in this area has focused on leveraging DFT to predict various molecular properties with a high degree of accuracy. A foundational study in the computational analysis of this compound utilized the B3LYP functional, a popular hybrid functional, combined with a suitable basis set to perform these calculations. dergipark.org.trresearchgate.nettandfonline.com

The first step in most quantum chemical calculations is to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, DFT calculations are used to find the global minimum on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. This process yields precise information about bond lengths, bond angles, and dihedral (torsional) angles.

The optimized structure provides a detailed picture of the molecule's shape, including the orientation of the nitro group (-NO₂), the methyl group (-CH₃), and the chloromethyl group (-CH₂Cl) relative to the benzene (B151609) ring. Analysis of the electronic structure, such as the distribution of electron density, is performed on this optimized geometry. Mulliken population analysis is one such method used to assign partial charges to each atom, offering insights into the electrostatic properties and local reactivity sites within the molecule. dergipark.org.trresearchgate.net

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical results from DFT calculations on similar aromatic compounds. Exact values are dependent on the specific level of theory and basis set used in the calculation.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-C (ring) | Aromatic carbon-carbon bond lengths | ~1.39 - 1.41 Å |

| C-N | Bond length between ring carbon and nitro group nitrogen | ~1.47 Å |

| N-O | Bond lengths within the nitro group | ~1.22 Å |

| C-C (methyl) | Bond length between ring carbon and methyl carbon | ~1.51 Å |

| C-C (benzyl) | Bond length between ring carbon and chloromethyl carbon | ~1.50 Å |

| C-Cl | Bond length of the chloromethyl group | ~1.80 Å |

| C-C-N-O | Dihedral angle showing the twist of the nitro group | Variable |

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental assignments. For this compound, theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) have been performed. dergipark.org.trresearchgate.net These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups.

Furthermore, DFT methods can predict nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be estimated, aiding in the interpretation of experimental NMR spectra. Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption (UV-Vis) spectrum by calculating the energies of electronic transitions between molecular orbitals. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

For this compound, DFT calculations determine the energies of these orbitals. dergipark.org.trresearchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com These calculations reveal that the electron density in the HOMO and LUMO is typically distributed across the π-system of the benzene ring and the nitro group, which are the primary sites for electronic activity.

Table 2: Frontier Molecular Orbital Properties for this compound (Illustrative) Note: Values are illustrative and highly dependent on the computational method.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~ 4.5 to 5.5 eV |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While MD simulations have been employed to study related compounds like nitrobenzene (B124822) in various environments, researchgate.net specific, in-depth molecular dynamics studies focused solely on this compound are not widely reported in the surveyed scientific literature. Such simulations could, in principle, provide valuable information on its behavior in solution, its interaction with biological macromolecules, or its properties in the solid state.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions. This involves mapping the reaction pathway, identifying transition states, and calculating activation energies. For this compound, such studies could investigate its synthesis routes, its degradation pathways, or its reactivity with various nucleophiles. However, detailed computational studies on the reaction mechanisms specifically involving this compound are not extensively available in the public research domain.

Intermolecular Interaction Analysis (e.g., Hydrogen Bond Geometry)

The analysis of intermolecular interactions is key to understanding the properties of a substance in its condensed phases (solid or liquid). Natural Bond Orbital (NBO) analysis, often performed as part of a DFT study, can provide detailed insight into intramolecular and intermolecular interactions, such as hyperconjugative effects and charge delocalization. dergipark.org.trresearchgate.net For this compound, NBO analysis helps to quantify the stability arising from electron delocalization from occupied bonding orbitals to unoccupied anti-bonding orbitals.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as an Intermediate in Pharmaceutical Synthesis

The compound serves as a crucial building block in the development of new pharmaceutical agents. chemimpex.com Its reactivity allows for its incorporation into larger molecules, leading to the creation of compounds with potential therapeutic properties. Researchers in medicinal chemistry utilize 4-Methyl-3-nitrobenzyl chloride to develop novel pharmaceuticals with enhanced biological activity. chemimpex.com

Development of Anti-inflammatory and Analgesic Drugs

This compound is widely employed in research focused on the synthesis of pharmaceuticals, particularly as an intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com The presence of the nitro group and the chloromethyl group on the benzene (B151609) ring provides reactive sites for nucleophilic substitution reactions, which is a key step in building the core structures of various medicinal compounds. chemimpex.com This reactivity facilitates the synthesis of more complex molecules that are evaluated for their potential to treat inflammation and pain.

Synthesis of Antibacterial Agents

In the broader field of pharmaceutical development, this compound is recognized for its role in creating novel compounds that may possess enhanced biological activity. chemimpex.com This potential extends to the synthesis of new antibacterial agents. The core structure of this compound can be modified through various organic reactions to produce derivatives with the potential to inhibit bacterial growth. The development of new antimicrobial agents is a critical area of research, and intermediates like this compound are valuable tools in this process.

Application in Agrochemical and Pesticide Synthesis

The utility of this compound extends to the agrochemical industry, where it serves as an essential intermediate in the production of various crop protection products. chemimpex.com Its structural features are leveraged to create active ingredients for a range of agrochemical applications.

Synthesis of Insecticides and Herbicides

This compound is a key starting material in multi-step synthetic pathways for agrochemicals. Specifically, certain unsulfonated nitro compounds, which can be derived from precursors like this compound, are used as insecticides. epa.gov The synthesis involves leveraging the reactivity of the benzyl (B1604629) chloride group to introduce functionalities that impart insecticidal or herbicidal properties to the final molecule.

Development of Fungicidal Agents

In addition to its use in creating insecticides and herbicides, the broader class of unsulfonated nitro dyes, for which this compound can be a precursor, also finds application as fungicides. epa.gov The development of new fungicidal agents is crucial for protecting crops from various fungal diseases, and this compound provides a chemical scaffold for creating such molecules.

Precursor for Dyes and Pigments

This compound is a valuable compound in the synthesis of colorants. chemimpex.comcalpaclab.com It is commonly used in organic synthesis for the preparation of nitro-substituted aromatic compounds, which are important intermediates in the creation of dyes and pigments. chemimpex.com The chromophoric properties of the nitro group, combined with the ability to further functionalize the molecule, make it a useful precursor in the dye and pigment industry. epa.gov It has been described as a useful dye for biological research purposes. calpaclab.com

Table of Applications for this compound

| Field of Application | Specific Use | Product Class |

| Pharmaceutical Synthesis | Intermediate | Anti-inflammatory Drugs, Analgesic Drugs, Antibacterial Agents |

| Agrochemical Synthesis | Intermediate | Insecticides, Herbicides, Fungicides |

| Dyes and Pigments | Precursor | Nitro-substituted Aromatic Dyes, Biological Stains |

Synthesis of Azo and Anthraquinone Dyes

This compound is recognized as a useful intermediate in organic synthesis for preparing nitro-substituted aromatic compounds, which are valuable precursors in the creation of dyes and pigments calpaclab.com. The presence of the nitro group and the reactive benzyl chloride moiety makes it a plausible candidate for building blocks in dye synthesis.

Use as a Dye for Biological Research

Several chemical suppliers classify this compound as a useful dye for biological research, with specific applications noted in hematology and histology sigmaaldrich.comgoogle.com. This suggests its potential use as a stain for visualizing cellular components or tissue structures in laboratory settings.

Despite this classification, detailed research findings, specific staining protocols, or examples of its application in peer-reviewed biological studies are not available in the public domain. Information regarding the specific cellular structures it targets, the color it imparts, or its mechanism of action as a biological stain is not documented in accessible scientific literature.

Specialty Chemicals and Materials Science Research

In the field of materials science, this compound is noted for its potential application in the development of specialty polymers and resins calpaclab.com. The incorporation of nitro-aromatic compounds into polymer backbones can enhance material properties, such as thermal stability and chemical resistance calpaclab.com. The reactive chloromethyl group provides a site for polymerization or grafting onto other polymer chains.

The unique chemical structure of this compound, featuring a reactive benzyl chloride group, allows for its potential use in the modification of existing compounds calpaclab.com. Through nucleophilic substitution reactions, the 4-methyl-3-nitrobenzyl moiety can be attached to other molecules, potentially leading to innovations and enhanced properties in fields such as materials science and medicinal chemistry calpaclab.com.

However, specific examples from research literature demonstrating the use of this compound to modify existing compounds for property enhancement are not available. Detailed findings on which compounds have been modified with this molecule or what specific enhancements (e.g., thermal, mechanical, or biological) were achieved are not documented.

Biochemical and Environmental Research Applications

This compound is suggested for use in biochemical research for the purpose of labeling and tracking biomolecules calpaclab.com. The electrophilic nature of the benzyl chloride group makes it capable of reacting with nucleophilic sites on biomolecules, such as amine or thiol groups, to form a stable covalent bond. This would theoretically allow for the tracking of these molecules in the study of cellular processes or drug interactions calpaclab.com.

Despite its potential, a review of scientific literature did not yield specific research that utilizes this compound as a labeling agent for biomolecules. There are no detailed findings or protocols on its application for covalently attaching to proteins, nucleic acids, or other biological macromolecules for tracking or visualization purposes.

Potential in Environmental Remediation

The environmental fate and potential remediation of this compound are areas of growing interest due to the recognized environmental impact of nitroaromatic and chlorinated organic compounds. While direct research on the environmental remediation of this compound is limited, its structural similarity to other well-studied pollutants, such as nitroaromatics and chlorotoluenes, allows for the extrapolation of potential remediation strategies. The primary focus of such strategies would be on the degradation and detoxification of the compound, targeting the nitro and chloro substituents on the aromatic ring.

Bioremediation Approaches:

Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic materials. For compounds like this compound, two main bioremediation pathways can be considered based on extensive research on other nitroaromatic compounds: aerobic and anaerobic degradation. slideshare.net

Aerobic Degradation: In the presence of oxygen, bacteria can employ monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, which can lead to the removal of the nitro group. nih.gov Another potential pathway involves the oxidation of the methyl group to form intermediates that can then enter central metabolic pathways. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the nitro group is often the first target for microbial attack. It can be reduced to nitroso, hydroxylamino, and ultimately amino groups by various anaerobic bacteria. slideshare.net These reduced products are generally less toxic and more amenable to further degradation.

Advanced Oxidation Processes (AOPs):

Advanced Oxidation Processes are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes have shown effectiveness in degrading a wide range of recalcitrant organic pollutants. For this compound, AOPs such as photocatalysis and ozonation could be viable remediation technologies.

Photocatalysis: This process typically involves a semiconductor catalyst, like titanium dioxide (TiO2), which upon irradiation with UV light generates highly reactive hydroxyl radicals. These radicals can attack the aromatic ring and the benzyl chloride moiety of the molecule, leading to its mineralization. Studies on similar compounds have demonstrated the efficacy of this method.

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with the aromatic ring or decompose to form hydroxyl radicals, leading to the degradation of the compound.

The following tables summarize research findings on the degradation of compounds structurally related to this compound, illustrating the potential for various remediation techniques.

Table 1: Bioremediation of Structurally Similar Nitroaromatic Compounds

| Microorganism/Consortium | Target Compound | Degradation Pathway | Key Enzymes | Efficiency | Reference |

| Pseudomonas sp. | 4-Nitrotoluene (B166481) | Oxidation of the methyl group | Toluene (B28343) Dioxygenase | >90% removal in 48h | nih.gov |

| Comamonas sp. | 3-Nitrotoluene | Dioxygenation and meta-cleavage | Nitrobenzene (B124822) Dioxygenase | Complete mineralization | nih.gov |

| Phanerochaete chrysosporium | 2,4-Dinitrotoluene | Mineralization | Lignin Peroxidase | Up to 60% mineralization | nih.gov |

Table 2: Degradation of Structurally Similar Compounds using Advanced Oxidation Processes (AOPs)

| AOP Method | Target Compound | Catalyst/Oxidant | Key Parameters | Degradation Rate/Efficiency | Reference |

| Photocatalysis | 4-Chlorophenol | Graphitic Carbon Nitride/Ag2CrO4 | Royal Blue LED irradiation | Rate constant of 2.64 × 10−2 min−1 | mdpi.com |

| Ozonation | Phenol in the presence of nitrate | Ozone (O3) | pH 5 | Formation of nitrophenols as byproducts | acs.org |

| Catalytic Reduction | p-Nitrophenol | Cobalt Oxide Nanocomposites | Sodium borohydride (B1222165) as hydrogen source | k = 0.459 min−1 | mdpi.com |

These findings from related compounds underscore the potential for developing effective environmental remediation strategies for this compound. Future research should focus on isolating and characterizing microbial strains capable of degrading this specific compound and optimizing AOPs to achieve complete mineralization while minimizing the formation of hazardous byproducts.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The classical synthesis of benzyl (B1604629) chlorides and related benzoyl chlorides often involves reagents like thionyl chloride or phosphorus pentachloride. sigmaaldrich.comorgsyn.org For example, p-nitrobenzoyl chloride can be prepared from p-nitrobenzoic acid using phosphorus pentachloride, with the purity of the reagents significantly impacting the yield. orgsyn.org A similar method reports the synthesis of 4-Methyl-3-nitrobenzoyl chloride from 4-methyl-3-nitrobenzoic acid. sigmaaldrich.com

Future research is expected to focus on developing greener, safer, and more efficient synthetic routes. The exploration of environmentally benign media, such as quartz sand, to replace traditional organic solvents is a promising trend in sustainable chemistry. acs.orgacs.org Research into novel catalytic systems that can facilitate the chlorination of the benzyl methyl group with high selectivity and under milder conditions is a key objective. Furthermore, developing pathways that minimize hazardous byproducts and allow for easier purification will be crucial for industrial-scale production.

Advanced Catalytic Applications

4-Methyl-3-nitrobenzyl chloride is a versatile building block, primarily due to the reactivity of the chloromethyl group, which makes it an excellent substrate for nucleophilic substitution and cross-coupling reactions. Its structural analogs, like 4-nitrobenzyl chloride, are used in the alkylation steps for synthesizing complex molecules, such as dual inhibitors for heat shock protein 90 (Hsp90) and histone deacetylase 6 (HDAC6). acs.org

Future research will likely focus on expanding the catalytic applications of this compound. There is significant potential in utilizing it as a key reactant in advanced cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. acs.orgacs.org These reactions are fundamental in synthetic chemistry for creating biaryl frameworks, which are common in pharmaceuticals. acs.org Investigating its use with various organometallic reagents and novel catalyst systems (e.g., palladium-based catalysts) could lead to the efficient synthesis of a wide array of functionalized molecules. acs.org Further studies into the kinetics and mechanisms of these catalytic transformations will provide a deeper understanding and allow for reaction optimization. mdpi.com

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat transfer, precise reaction control, and greater scalability. tcichemicals.comacs.org These benefits are particularly relevant for reactions involving hazardous reagents or intermediates, or for nitration processes. tcichemicals.com Protocols using continuous flow reactors have demonstrated the ability to achieve excellent yields in significantly reduced reaction times. nih.gov

The integration of flow chemistry for the synthesis and derivatization of this compound represents a significant emerging trend. Future work could focus on developing continuous flow methods for the nitration of p-toluoyl chloride or the chlorination of 4-methyl-3-nitrotoluene. Such a setup would allow for safer handling of reagents and better control over reaction exotherms. Furthermore, multi-step syntheses where derivatives of this compound are formed and immediately used in a subsequent flow reaction (a "telescoped" synthesis) could streamline the production of complex target molecules, minimizing isolation steps and reducing waste. acs.org

Development of Structure-Activity Relationship (SAR) Studies for Derived Compounds

Compounds derived from this compound have potential applications in medicinal chemistry. Understanding how structural modifications to these derivatives affect their biological activity is crucial for designing more potent and selective therapeutic agents. Structure-Activity Relationship (SAR) studies are fundamental to this process. chemrxiv.orgfrontiersin.org

A pertinent example, although using the related 4-nitrobenzyl chloride, is the development of dual Hsp90/HDAC6 inhibitors for treating aggressive prostate cancer. acs.org In this research, various (hetero)aryl groups were introduced, and the resulting compounds were tested for their inhibitory potency. The study revealed that even small structural changes, such as replacing a pyridine (B92270) group with a benzodioxolane group, could lead to a significant decrease in activity. acs.org

Future research should systematically synthesize libraries of compounds derived from this compound and evaluate their biological activities. This would involve modifying the aromatic core, the nitro group, and the groups introduced via substitution of the benzyl chloride. Such SAR studies will be instrumental in identifying lead compounds for drug development programs targeting various diseases. acs.orgfrontiersin.org

Table 1: Example of SAR Data for Compounds Derived from a Related Nitrobenzyl Scaffold This table presents inhibitory and antiproliferative data for compounds synthesized in a study on Hsp90/HDAC6 dual inhibitors, illustrating how structural changes influence biological activity. acs.org

| Compound | HDAC6 IC₅₀ (nM) | Hsp90 IC₅₀ (μM) | Antiproliferative Activity GI₅₀ (μM) on PC3 Cells |

|---|---|---|---|

| Compound 15 | 28 | > 50 | 5.5 |

| Compound 16 | 30 | > 50 | 5.2 |

| Compound 17 | 28 | 0.87 | 0.9 |

Investigation of Biological and Environmental Fate of Derived Compounds

The introduction of synthetic compounds into the environment is a significant concern. Nitroaromatic compounds, in particular, are often recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group. nih.govcswab.org Chlorinated compounds can also be persistent pollutants. researchgate.net Therefore, understanding the metabolic and environmental fate of molecules derived from this compound is essential.

The biodegradation of related compounds like 4-nitrotoluene (B166481) can proceed through initial oxidation of the methyl group or via reduction of the nitro group, eventually leading to ring cleavage. nih.gov However, the presence of both nitro and chloro substituents on the same aromatic ring can complicate degradation pathways. Some organophosphate insecticides containing a nitrophenyl group, such as Parathion, are classified as persistent organic pollutants. wikipedia.org

Future research must focus on the comprehensive evaluation of the biodegradability and metabolic pathways of compounds synthesized from this compound. This includes studies on their fate in soil and water, their potential for bioaccumulation, and their metabolism in relevant organisms. researchgate.net Investigating the enzymes and microbial strains capable of degrading these derivatives could lead to bioremediation strategies for contaminated sites. nih.gov Furthermore, understanding the metabolism and excretion of potential drug candidates derived from this scaffold is a prerequisite for any preclinical development. wikipedia.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-3-nitrobenzyl chloride, and how can purity be validated?

- Methodology : The compound is synthesized via nitration and chlorination of toluene derivatives. A reported route involves reacting 4-methyl-3-nitrobenzyl alcohol with thionyl chloride (SOCl₂) or hydrochloric acid (HCl) under controlled conditions . Precipitation in cyclohexane yields colorless crystals, as described in analogous benzyl chloride syntheses .

- Purity Validation : Confirm via melting point (46–50°C) , ¹H-NMR (δ 4.65 ppm for -CH₂Cl, 7.57–8.23 ppm for aromatic protons) , and ATR-IR (peaks at 2919 cm⁻¹ for C-H stretching and 1520–1340 cm⁻¹ for nitro groups) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : ¹H and ¹³C NMR in CDCl₃ to identify aromatic protons (δ 7.57–8.23 ppm) and the chloromethyl group (δ 44.7 ppm for C-Cl) .

- ATR-IR : Confirms nitro (1520–1340 cm⁻¹) and C-Cl (725 cm⁻¹) functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 185.61 (M⁺) aligns with its molecular formula (C₈H₈ClNO₂) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during synthesis be resolved?

- Troubleshooting :

- Deuterated Solvent Artifacts : Ensure NMR solvents (e.g., CDCl₃) are anhydrous to avoid hydrolysis of -CH₂Cl to -CH₂OH .

- Byproduct Identification : Use HPLC-MS to detect impurities like 4-methyl-3-nitrobenzyl alcohol (MW 167.16) or nitro-reduction products.

- X-ray Crystallography : Resolve structural ambiguities via single-crystal diffraction (e.g., SHELXL refinement) .

Q. What strategies optimize reaction yields while minimizing byproducts?

- Experimental Design :

- Catalytic Systems : Test Lewis acids (e.g., AlCl₃) for regioselective chlorination .

- Temperature Control : Maintain ≤5°C during nitration to suppress di-nitration .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways and transition states for nitro-group positioning .

Q. How is the crystal structure of derivatives analyzed, and what software is recommended?

- Protocol :

- Data Collection : Single-crystal X-ray diffraction at 296 K (R factor ≤0.043) .

- Refinement : Use SHELXL (for small molecules) or WinGX (for data processing and visualization) .

- Visualization : ORTEP for anisotropic displacement ellipsoids .

Q. What are the decomposition pathways of this compound under varying storage conditions?

- Stability Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。